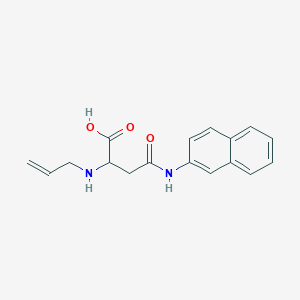

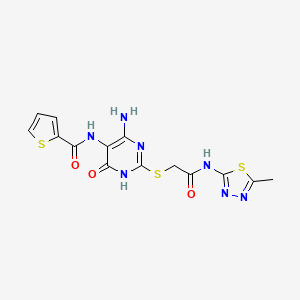

N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

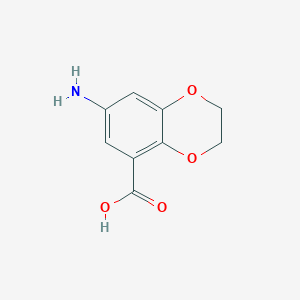

The compound "N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the thiadiazole ring, benzamide group, and sulfonyl moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, which can provide insights into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds with benzamide and thiadiazole components has been reported using various methods. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, indicating the use of a non-steroidal anti-inflammatory drug as a starting material in drug chemistry . Another study reported the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which suggests a rapid and efficient method for creating such compounds . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as IR, NMR, mass spectral study, and elemental analysis . The presence of a thiadiazole ring and benzamide group is a common feature in the compounds studied, which is also expected in the compound of interest. The molecular structure is crucial for the biological activity, as it determines the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives with thiadiazole can be inferred from the synthesis methods and the reported reactions. For example, the oxidation of pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(ii) chloride led to cyclization and the formation of novel cyclic systems . Such reactions indicate that the compound may also undergo similar transformations under appropriate conditions, leading to the formation of new structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with thiadiazole scaffolds are not directly discussed in the provided papers. However, the molecular docking and ADMET studies of similar compounds suggest good oral drug-like behavior and the potential for significant biological activity . The cytotoxicity against various human cancer cell lines reported for some derivatives indicates that the compound may also possess similar cytotoxic properties, which could be explored further in the context of anticancer research .

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis and biological activity of compounds involving thiadiazole moieties have been a subject of interest in the scientific community. For instance, the study on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents by Starrett et al. (1989) provides insights into how thiadiazole derivatives can be synthesized and their potential medical applications. Although not directly mentioning the specific compound , this research demonstrates the broader context of thiadiazole use in drug development (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antituberculosis Activity

Another relevant study is the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the significance of thiadiazole compounds in antituberculosis activity. This study by Jeankumar et al. (2013) showcases the therapeutic potential of thiazole derivatives against tuberculosis, suggesting the importance of such compounds in addressing global health challenges (Jeankumar et al., 2013).

Insecticidal Assessment

The research on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm by Fadda et al. (2017) explores the utility of thiadiazole derivatives in agriculture, particularly their insecticidal properties. This indicates the diverse applications of thiadiazole compounds beyond medicinal purposes, extending to pest control in crops (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Synthesis and Antiallergy Agents

Furthermore, the development of N-(4-substituted-thiazolyl)oxamic acid derivatives as potent, orally active antiallergy agents by Hargrave et al. (1983) highlights the application of thiadiazole and related compounds in creating treatments for allergies. This study underscores the potential of thiadiazole derivatives in developing new therapeutic agents for allergic reactions (Hargrave, Hess, & Oliver, 1983).

Anticancer Activity

Lastly, the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes by Adhami et al. (2014) provide a glimpse into the anticancer potential of thiadiazole derivatives. The study presents the cytotoxic effects of these compounds against various cancer cell lines, suggesting their applicability in cancer research (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).

Propriétés

IUPAC Name |

N-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4S3/c1-2-16-5-9-18(10-6-16)24-20(29)15-33-23-27-26-22(34-23)25-21(30)17-7-11-19(12-8-17)35(31,32)28-13-3-4-14-28/h5-12H,2-4,13-15H2,1H3,(H,24,29)(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUYIHMBKPJASC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

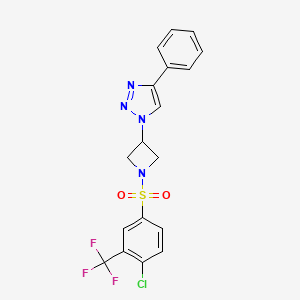

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3006023.png)

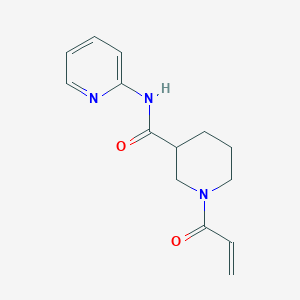

![N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006029.png)

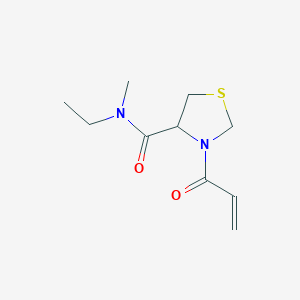

![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)